5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid
Overview
Description
5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid: Benzofuran compounds are widely distributed in nature and have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core . For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve optimizing the synthetic routes to achieve high yields and purity. Techniques such as proton quantum tunneling have been employed to construct benzofuran rings with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: In biology and medicine, benzofuran derivatives have been studied for their potential therapeutic applications. They have shown promise as anti-tumor, antibacterial, and antiviral agents . Specific derivatives have been developed as potential treatments for diseases such as hepatitis C and various cancers .
Industry: In industry, benzofuran derivatives are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, certain benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
2,3-dihydrobenzofuran: A simpler benzofuran derivative without the cyano and carboxylic acid groups.
5-nitro-2,3-dihydrobenzofuran: A benzofuran derivative with a nitro group instead of a cyano group.
5-hydroxy-2,3-dihydrobenzofuran: A benzofuran derivative with a hydroxyl group instead of a cyano group.
Uniqueness: 5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-cyano-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-3,9H,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFRJRIBIJEVGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)C#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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